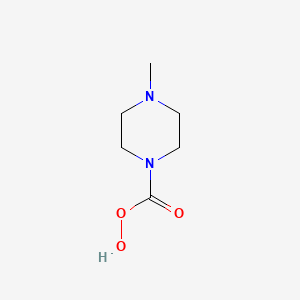

4-Methylpiperazine-1-carboperoxoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methylpiperazine-1-carboperoxoic acid is an organic compound belonging to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a carboperoxoic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperazine-1-carboperoxoic acid typically involves the reaction of 4-methylpiperazine with a suitable peroxoic acid. One common method is the oxidation of 4-methylpiperazine using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylpiperazine-1-carboperoxoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: It can be reduced to form 4-methylpiperazine and other derivatives.

Substitution: The carboperoxoic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed

Oxidation: Higher oxidation state products such as 4-methylpiperazine-1-carboxylic acid.

Reduction: 4-Methylpiperazine and its derivatives.

Substitution: Various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

4-Methylpiperazine-1-carboperoxoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-Methylpiperazine-1-carboperoxoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Oxidative Stress: Inducing oxidative stress in cells, leading to cell damage and apoptosis.

Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in cellular processes.

Signal Transduction: Modulating signal transduction pathways, affecting cell proliferation and survival.

Comparación Con Compuestos Similares

Similar Compounds

4-Methylpiperazine-1-carbodithioic acid: Similar structure but contains a dithioic acid group instead of a carboperoxoic acid group.

4-Methylpiperazine-1-carboxylic acid: Contains a carboxylic acid group instead of a carboperoxoic acid group.

4-Methylpiperazine-1-carbonyl chloride: Contains a carbonyl chloride group instead of a carboperoxoic acid group.

Uniqueness

4-Methylpiperazine-1-carboperoxoic acid is unique due to its carboperoxoic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Actividad Biológica

4-Methylpiperazine-1-carboperoxoic acid is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, hypolipidemic, and antifilarial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a piperazine ring with a carboxylic acid functional group. Its molecular formula is C6H12N2O2 with a molecular weight of approximately 144.17 g/mol .

Antioxidant Activity

Research indicates that derivatives of 4-methylpiperazine exhibit significant antioxidant properties. In a study assessing various compounds, those containing the piperazine moiety demonstrated considerable radical scavenging abilities, particularly in inhibiting lipid peroxidation in rat hepatic microsomes. The antioxidant activity was evaluated using the DPPH assay, where several derivatives showed IC50 values comparable to Trolox, a standard antioxidant .

Table 1: Antioxidant Activity of 4-Methylpiperazine Derivatives

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Compound 4 | 12.5 | Comparable to Trolox |

| Compound 6 | 15.0 | Enhanced by methoxy substitution |

| Compound 13 | 14.0 | Strongest among tested derivatives |

Hypolipidemic Activity

In vivo studies have shown that certain derivatives of 4-methylpiperazine can significantly reduce plasma cholesterol and triglyceride levels in Triton-induced hyperlipidemic rats. For instance, compounds with the piperazine structure were administered at a dose of 0.15 mmol/kg, resulting in statistically significant reductions in lipid levels .

Table 2: Hypolipidemic Effects of Selected Derivatives

| Compound | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|

| Compound 4 | 45% | 50% |

| Compound 6 | 40% | 48% |

| Compound 13 | 55% | 52% |

Antifilarial Activity

A noteworthy application of the compound is its potential as an antifilarial agent. A derivative, specifically synthesized as 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one, exhibited promising macrofilaricidal and microfilaricidal activities against Brugia malayi in animal models. At a dose of 300 mg/kg for five days, it demonstrated a macrofilaricidal effect of approximately 53.6%, along with significant sterilization effects on female worms .

Table 3: Antifilarial Efficacy of Selected Compounds

| Compound | Adulticidal Activity (%) | Microfilaricidal Activity (%) | Female Sterilization (%) |

|---|---|---|---|

| Derivative A | 53.6% | 46.0% | 46.3% |

| Derivative B | 40.0% | 35.0% | 30.0% |

Case Study: Antioxidant and Hypolipidemic Effects

In an experimental setup involving Triton-induced hyperlipidemia in rats, compounds derived from piperazine were assessed for their ability to reduce lipid levels while exhibiting antioxidant properties. The study concluded that the structural modifications on the piperazine ring significantly enhanced both antioxidant and hypolipidemic activities, suggesting a multi-targeting approach for treating metabolic disorders .

Case Study: Antifilarial Research

A series of piperazine derivatives were tested for their antifilarial activity against rodent filariid Litomosoides carinii and Brugia malayi. The results indicated that modifications in the piperazine structure could lead to compounds with enhanced efficacy against filarial infections, paving the way for new therapeutic options in parasitic disease management .

Propiedades

Número CAS |

865061-51-4 |

|---|---|

Fórmula molecular |

C6H12N2O3 |

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

4-methylpiperazine-1-carboperoxoic acid |

InChI |

InChI=1S/C6H12N2O3/c1-7-2-4-8(5-3-7)6(9)11-10/h10H,2-5H2,1H3 |

Clave InChI |

FZEDEUMLMRLVSO-UHFFFAOYSA-N |

SMILES canónico |

CN1CCN(CC1)C(=O)OO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.